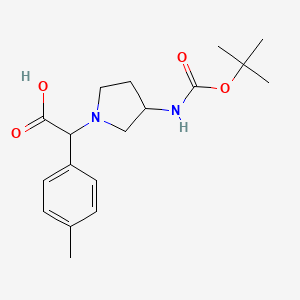

(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid

Description

BenchChem offers high-quality (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-12-5-7-13(8-6-12)15(16(21)22)20-10-9-14(11-20)19-17(23)24-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSASCGYJCTPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCC(C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130483 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-15-3 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid chemical structure

Technical Monograph: Structural Dynamics and Synthetic Utility of (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic Acid

Executive Summary & Structural Anatomy

(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid represents a sophisticated, non-proteinogenic amino acid scaffold widely utilized in modern medicinal chemistry. It serves as a critical building block for peptidomimetics, specifically designed to introduce conformational constraints into peptide backbones or to serve as a pharmacophore in protease inhibitors (e.g., Thrombin, Factor Xa) and GPCR antagonists.

Chemical Identity

-

IUPAC Name: 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid

-

Molecular Formula:

-

Molecular Weight: 334.41 g/mol

-

Core Pharmacophore: The molecule features a pyrrolidine ring (proline mimic) substituted at the

position with a p-tolyl-glycine moiety and at the

Stereochemical Complexity

This scaffold contains two chiral centers , creating a potential for four stereoisomers (

-

Pyrrolidine C3: Derived from the starting material (usually commercially available as pure (R) or (S)-3-(Boc-amino)pyrrolidine).

-

Alpha-Carbon (

-C): Generated during the coupling of the pyrrolidine to the acetic acid moiety.

Critical Insight: The relative stereochemistry between the C3-amine and the

-carbon significantly influences the folding properties of the resulting peptidomimetic. In drug design, controlling the diastereoselectivity at the-carbon is often the yield-limiting step.

Physicochemical Profiling

The following data summarizes the calculated properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~2.1 - 2.5 | Lipophilic enough for membrane permeability; suitable for CNS targets. |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Well within the range for oral bioavailability (<140 Ų). |

| pKa (Carboxylic Acid) | ~3.8 | Exists as an anion at physiological pH (7.4). |

| pKa (Tertiary Amine) | ~8.5 | Protonated at physiological pH, forming a zwitterion. |

| H-Bond Donors | 2 (Amide NH, Acid OH) | Critical for receptor binding interactions. |

| Rotatable Bonds | 5 | Moderate flexibility allows induced fit binding. |

Synthetic Pathways: The Petasis Borono-Mannich Reaction

While classical

Mechanism of Action

The PBM reaction couples an amine (3-Boc-aminopyrrolidine), an

Experimental Protocol (Petasis Method)

Reagents:

-

(S)-3-(Boc-amino)pyrrolidine (1.0 equiv)

-

Glyoxylic acid monohydrate (1.0 equiv)

-

p-Tolylboronic acid (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) - HFIP accelerates the reaction.[1]

Step-by-Step Methodology:

-

Solution A: Dissolve (S)-3-(Boc-amino)pyrrolidine (1.86 g, 10 mmol) and glyoxylic acid monohydrate (0.92 g, 10 mmol) in DCM (50 mL). Stir at room temperature for 30 minutes to generate the iminium ion in situ.

-

Addition: Add p-Tolylboronic acid (1.63 g, 12 mmol) in one portion.

-

Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor by LC-MS for the consumption of the pyrrolidine (Reactant Mass: 186.25 Da; Product Mass: 334.41 Da).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue is often a mixture of diastereomers. Dissolve in EtOAc and wash with water. The amphoteric product requires careful pH adjustment (pH ~4) to extract into the organic layer. Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Validation Check: The appearance of a new peak at

335confirms product formation. The diastereomeric ratio (dr) can be determined via -NMR, observing the shift of the benzylic proton signal.

Pathway Visualization

Figure 1: The Petasis Borono-Mannich multicomponent assembly of the target scaffold.

Downstream Applications & Deprotection

This molecule is rarely the final drug; it is a building block . The two primary functional handles are the carboxylic acid (C-terminus) and the Boc-protected amine (N-terminus).

Orthogonal Deprotection Strategy

-

C-Terminus Activation: The carboxylic acid can be coupled to amines using standard EDC/HOBt or HATU conditions to extend the peptide chain without affecting the Boc group.

-

N-Terminus Deprotection: The Boc group is acid-labile.

-

Reagent: 4M HCl in Dioxane or 20% TFA in DCM.

-

Time: 1–2 hours at room temperature.

-

Caution: Strong acid will protonate the tertiary pyrrolidine nitrogen. If the C-terminus is free, this yields a dicationic species.

-

Retrosynthetic Logic for Drug Design

Figure 2: Retrosynthetic disconnection showing the scaffold's role in larger drug assembly.

References

-

Petasis, N. A., & Akritopoulou, I. (1993).[2] The boronic acid Mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

-

Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6129-6190. Link

-

PubChem Compound Summary. (2024). Pyrrolidin-1-yl-p-tolyl-acetic acid (Parent Scaffold).[3] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024).[4] Product Specification: (S)-3-(Boc-amino)pyrrolidine.[5][6] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. (3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID CAS 885276-15-3 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 4. 3-(Boc-amino)pyrrolidine 95 99724-19-3 [sigmaaldrich.com]

- 5. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

CAS 885276-15-3 properties and molecular weight

This technical guide provides a comprehensive analysis of (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid (CAS 885276-15-3), a specialized pharmaceutical building block used in the synthesis of peptidomimetics and small-molecule drug candidates.

Advanced Scaffold for Peptidomimetic Drug Discovery

Part 1: Executive Summary & Chemical Identity

CAS 885276-15-3 is a functionalized pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protected amine at the C3 position and a p-tolyl-substituted acetic acid moiety at the N1 position. This unique structural arrangement makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of GPCR ligands (e.g., CCR5 antagonists) and protease inhibitors where conformational constraint is critical.

Chemical Identity Table

| Property | Specification |

| CAS Number | 885276-15-3 |

| IUPAC Name | 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2-(p-tolyl)acetic acid |

| Systematic Name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid |

| Molecular Formula | C₁₈H₂₆N₂O₄ |

| Molecular Weight | 334.41 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |

| pKa (Predicted) | Carboxylic Acid: ~3.8–4.2 |

| LogP (Predicted) | ~2.5–2.8 |

Part 2: Structural Analysis & Mechanism of Action

The pharmacological utility of CAS 885276-15-3 stems from its ability to introduce a constrained amino-acid-like motif into a drug backbone.

-

Conformational Constraint: The pyrrolidine ring restricts the flexibility of the side chain, reducing the entropic penalty upon binding to a target protein.

-

Bifunctionality:

-

The Carboxylic Acid (COOH): Serves as a handle for amide coupling to extend the C-terminus or for bioisosteric replacement (e.g., with a tetrazole).

-

The Boc-Amine (NH-Boc): Acts as a masked amine. Upon deprotection (using TFA or HCl), it reveals a primary/secondary amine for further diversification (e.g., urea formation, sulfonylation).

-

-

Chirality: The molecule contains two chiral centers (C3 of pyrrolidine and the α-carbon of the acetic acid). Stereoselective synthesis is often required to isolate the bioactive enantiomer/diastereomer.

Mechanistic Pathway: Scaffold Utilization

The following diagram illustrates how this building block is integrated into a drug discovery workflow.

Figure 1: Strategic utilization of CAS 885276-15-3 in combinatorial chemistry workflows.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize standard organic synthesis methodologies adapted for this specific scaffold.

Protocol A: Synthesis of CAS 885276-15-3 (Retrosynthetic Approach)

If the compound is not purchased, it can be synthesized via N-alkylation.

Reagents:

-

α-Bromo-p-tolylacetic acid (1.1 eq)

-

Triethylamine (TEA) or DIPEA (2.5 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(Boc-amino)pyrrolidine (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

-

Base Addition: Add TEA (25 mmol) dropwise at 0°C. Stir for 15 minutes.

-

Alkylation: Slowly add α-Bromo-p-tolylacetic acid (11 mmol) dissolved in DCM (10 mL) over 30 minutes.

-

Note: Maintain temperature <5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup:

-

Dilute with DCM (100 mL).

-

Wash with 1M Citric Acid (2 x 50 mL) to remove unreacted amine (acidic wash must be mild to preserve Boc).

-

Wash with Brine (50 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

Protocol B: Quality Control (HPLC Assay)

Objective: Verify purity >98%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).

Part 4: Safety & Handling (MSDS Highlights)

As a research chemical, CAS 885276-15-3 should be handled with "Universal Precautions."

| Hazard Class | Description | Precaution |

| Skin Irritant | Category 2 (H315) | Wear nitrile gloves (min 0.11 mm thickness). |

| Eye Irritant | Category 2A (H319) | Use safety goggles with side shields. |

| Storage | Hygroscopic / Heat Sensitive | Store at 2–8°C, desiccated, under inert gas (Argon/N₂). |

Stability: Stable for >2 years if stored properly. Avoid exposure to strong acids (removes Boc group) and strong oxidizers.

References

-

PubChem Compound Summary. (2025). Structure and Properties of Pyrrolidine Derivatives. National Library of Medicine. Link

-

ChemicalBook. (2024). Product Entry: CAS 885276-15-3.[3][4][1][2][5] Link

-

GuideChem. (2024). Supplier and Technical Specifications for (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid. Link

-

Sigma-Aldrich (Merck). (2024). General Methods for Amino Acid Protection and Deprotection. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID CAS 885276-15-3 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 3. 163295-66-7|TERT-BUTYL ((S)-2-((S)-3-HYDROXYPYRROLIDIN-1-YL)-2-OXO-1-PHENYLETHYL)CARBAMATE|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. M-tolyl acetic acid | Sigma-Aldrich [sigmaaldrich.com]

3-Boc-Amino-Pyrrolidin-1-yl Acetic Acid: A Versatile Bifunctional Scaffold

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Boc-amino-pyrrolidin-1-yl acetic acid (CAS: 261715-71-3) represents a critical "constrained linker" scaffold.[1] Unlike flexible ethylenediamine-based linkers, this pyrrolidine-based moiety offers defined stereochemistry and conformational rigidity, reducing the entropic penalty of ligand-target binding.[1]

This guide analyzes the utility of this scaffold as a bifunctional building block. It serves as a bridge between a carboxylic acid terminus (N1-position) and an amine terminus (C3-position, Boc-protected), allowing for the precise spatial arrangement of pharmacophores in peptidomimetics, PROTAC linkers, and GPCR antagonists.

Distinction Note: This guide focuses on the saturated amine variant (pyrrolidin-1-yl), a basic amine scaffold.[1] Researchers should distinguish this from the 2-oxopyrrolidin-1-yl (lactam) variant, which is neutral and structurally distinct (Racetam-like).[1]

Structural Analysis & Physicochemical Properties[1][2][3]

The scaffold derives its value from three core structural features:

-

Conformational Constraint: The 5-membered pyrrolidine ring restricts the flexibility of the N-C-C-N motif found in ethylenediamine. This pre-organizes the molecule for binding, potentially increasing affinity by minimizing entropy loss upon binding (

). -

Chirality ((R) vs (S)): The C3 stereocenter allows medicinal chemists to probe specific binding pockets. The (3R) and (3S) enantiomers project the C3-amino substituent in distinct vectors relative to the N1-acetic acid tail.

-

Solubility Profile: The N1 nitrogen is a tertiary amine (

). Under physiological pH, it is largely protonated, enhancing the aqueous solubility of lipophilic drug candidates—a crucial advantage in ADME optimization.

Key Parameters

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | Low MW fragment (Fragment-Based Drug Design) | |

| Stereochemistry | (3R) or (3S) | Vector control for SAR exploration |

| Basicity (N1) | Basic (Tertiary Amine) | Improves solubility; potential salt formation |

| Protecting Group | Boc (tert-Butyloxycarbonyl) | Acid-labile; orthogonal to Fmoc/Benzyl esters |

| LogP (Predicted) | ~0.5 - 1.2 | Favorable for oral bioavailability rules |

Synthetic Routes & Methodologies

The synthesis of 3-Boc-amino-pyrrolidin-1-yl acetic acid derivatives typically follows a convergent N-alkylation strategy.[1] This route is preferred over reductive amination for scale-up due to cleaner impurity profiles.[1]

Workflow 1: Synthesis Logic

The core workflow involves the alkylation of commercially available 3-(Boc-amino)pyrrolidine with an

Figure 1: General synthetic workflow for the generation of the scaffold via N-alkylation.

Medicinal Chemistry Applications

Peptidomimetics & Constrained Linkers

In peptide chemistry, this scaffold acts as a Proline-Glycine (Pro-Gly) surrogate or a constrained N-substituted Glycine .[1]

-

Mechanism: By replacing a flexible glycine linker with this scaffold, the backbone is locked. The N1-acetic acid mimics the C-terminus of Glycine, while the C3-amine mimics the N-terminus of the next residue.[1]

-

Application: Used in the design of protease inhibitors where a specific

-turn conformation is required for the active site.[1]

GPCR Antagonists (CCR2 / CCR5)

Pyrrolidine scaffolds are privileged structures in chemokine receptor antagonists.

-

Case Study: In CCR2 antagonists, the pyrrolidine nitrogen (N1) often interacts with a conserved glutamic acid residue (e.g., Glu291) in the receptor transmembrane bundle via an ionic bridge. The acetic acid tail can be derivatized to amides that reach into accessory binding pockets, while the 3-amino group anchors the core pharmacophore.

-

Reference: Bioorg.[2][3] Med. Chem. Lett. 2010, 20(7), 2099-2102. (See Ref [1]).

Antibacterial Quinolones

In fluoroquinolone antibiotics, the C7 position is critical for spectrum and potency.

-

Modification: 3-amino-pyrrolidin-1-yl moieties are attached at C7. The N1-acetic acid derivative modifies the zwitterionic character of the quinolone, influencing cell permeability and efflux pump susceptibility.

-

Solubility: The added polarity of the carboxylic acid (or its prodrug esters) helps modulate the solubility-permeability trade-off.[1]

Experimental Protocols

Protocol A: N-Alkylation of 3-(Boc-amino)pyrrolidine

Objective: Synthesis of Ethyl 2-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)acetate.

Materials:

-

(R)- or (S)-3-(Boc-amino)pyrrolidine (1.0 eq)[1]

-

Ethyl bromoacetate (1.1 eq)

-

Diisopropylethylamine (DIEA) (2.0 eq)

-

Acetonitrile (MeCN) (anhydrous)

Procedure:

-

Dissolution: Dissolve 3-(Boc-amino)pyrrolidine (e.g., 10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask under

atmosphere. -

Base Addition: Add DIEA (20 mmol) and cool the solution to 0°C.

-

Alkylation: Dropwise add ethyl bromoacetate (11 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (

), saturated -

Drying: Dry over

, filter, and concentrate. -

Purification: Purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes) to yield the ester as a colorless oil/solid.

Protocol B: Ester Hydrolysis to Free Acid

Objective: Generation of the target 3-Boc-amino-pyrrolidin-1-yl acetic acid.

Procedure:

-

Solvation: Dissolve the ethyl ester from Protocol A in THF/Water (1:1 v/v).

-

Saponification: Add LiOH

(2.5 eq). Stir at room temperature for 2–4 hours. -

Neutralization: Carefully adjust pH to ~6–7 using 1M HCl. Caution: The Boc group is acid-sensitive; avoid pH < 4.[1]

-

Extraction: Evaporate THF. The aqueous phase can be lyophilized (for the Li-salt) or extracted with n-butanol/DCM if the zwitterion is lipophilic enough.[1] Alternatively, use preparative HPLC (C18, Water/MeCN with 0.1% Formic Acid) for isolation.

Logic of Application: PROTAC Linker Design

This scaffold is increasingly relevant in PROTAC (Proteolysis Targeting Chimera) design as a "Exit Vector" modulator.

Figure 2: Application of the scaffold in PROTAC design, highlighting its role as a rigidifying linker element.

References

-

Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099–2102.

-

Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists. Journal of Medicinal Chemistry, 42(18), 3679-3689.[4]

-

ChemicalBook. (2025).[5][6] 3-Boc-amino-pyrrolidin-1-yl acetic acid Product Data.

-

PubChem. (2025). Compound Summary: tert-Butoxycarbonylamino-piperidin-3-yl-acetic acid (Homolog analysis).

-

BenchChem. (2025). Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary.[1]

Sources

- 1. 299203-96-6|((R)-3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-acetic acid|BLD Pharm [bldpharm.com]

- 2. A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]

- 4. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]

Architectural Evolution of the Pyrrolidine Scaffold: Synthetic Strategies and Medicinal Utility

[1][2]

Introduction: The Privileged Nature of the Pyrrolidine Core[3]

In modern drug discovery, the "escape from flatland" is not merely a catchphrase; it is a thermodynamic necessity. While aromatic rings have historically dominated small molecule libraries, they often suffer from poor solubility and non-specific binding (promiscuity). The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—stands as a premier solution to these challenges.[1]

Representing the most frequently used 5-membered non-aromatic heterocycle in FDA-approved drugs, pyrrolidine offers unique advantages:

-

High Fsp³ Fraction: Increases water solubility and metabolic stability compared to planar heteroaromatics.

-

Vectorial Control: Unlike benzene (flat), the puckered envelope conformation of pyrrolidine allows substituents to probe 3D biological space defined by specific dihedral angles.

-

Modular Synthesis: Access to high stereochemical complexity via proline-derived starting materials or modern cycloadditions.

This guide moves beyond basic proline derivatives to explore novel pyrrolidine architectures —specifically spirocyclic and fused systems—and the advanced methodologies required to synthesize them.[2]

Visualization: The Structural Evolution Logic

The following diagram illustrates the shift from linear amines to complex 3D pyrrolidine architectures, highlighting the gain in selectivity and IP value.

Caption: Evolution of nitrogen scaffolds from flexible linear chains to rigid, high-Fsp³ pyrrolidine architectures.

Next-Generation Scaffolds: Spiro and Fused Systems

Spiro-Pyrrolidines

Spirocyclic pyrrolidines (e.g., spiro[3.4]octanes, spiro[indoline-3,3'-pyrrolidine]) are increasingly utilized to restrict conformation without adding excessive molecular weight. The quaternary center ("spiro-carbon") forces substituents into orthogonal planes, allowing the molecule to explore binding pockets that flat inhibitors cannot reach.

Key Application:

-

GPCR Modulators: The rigid core reduces the entropic penalty upon binding.

-

Solubility Boost: The disruption of crystal packing forces (lattice energy) significantly improves aqueous solubility compared to fused bicyclic analogs.

Fused Bicyclic Pyrrolidines

Fused systems, such as hexahydropyrrolo[3,4-c]pyrroles or 3-azabicyclo[3.1.0]hexanes, offer a different advantage: metabolic blocking . By fusing a second ring, specific sites prone to oxidative metabolism (e.g., the alpha-carbon next to nitrogen) are sterically shielded or electronically deactivated.

Data Summary: Physicochemical Comparison

| Feature | Flat Aromatics (e.g., Pyrrole) | Simple Pyrrolidine (e.g., Proline) | Novel Spiro-Pyrrolidine |

| Hybridization | sp² (Planar) | sp³ (Puckered) | sp³ (3D Rigid) |

| Solubility | Low | High | Very High |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Steric shielding) |

| Chirality | None | 1-2 Centers | 2-4 Centers |

| Target Class | Kinase (ATP pocket) | Protease/GPCR | Protein-Protein Interactions |

Advanced Synthetic Methodologies[1]

To access these novel scaffolds, we move beyond standard reductive aminations. Two dominant strategies have emerged: Asymmetric 1,3-Dipolar Cycloaddition for library generation, and C(sp³)-H Activation for late-stage functionalization.

Asymmetric 1,3-Dipolar Cycloaddition ([3+2])

This is the most powerful method for constructing highly substituted pyrrolidine rings de novo. It involves the reaction of an azomethine ylide with an electron-deficient alkene (dipolarophile).

-

Mechanism: Concerted [4π + 2π] cycloaddition.

-

Catalysis: Ag(I) or Cu(I) complexes with chiral ligands (e.g., Ferrocenyl ligands) control the endo/exo selectivity and enantioselectivity.

-

Utility: Generates up to 4 contiguous stereocenters in a single step.[3]

Late-Stage C(sp³)-H Functionalization

For medicinal chemists optimizing a lead, rebuilding the scaffold is inefficient. Palladium-catalyzed C-H activation allows the installation of aryl or alkyl groups directly onto the pyrrolidine ring (typically at C3) using directing groups (DG).

Mechanistic Pathway (Graphviz)

The following diagram details the Pd(II)/Pd(IV) catalytic cycle used in C-H arylation.

Caption: Pd-catalyzed C(sp3)-H arylation cycle via Concerted Metalation-Deprotonation (CMD).

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed C3-Arylation of Pyrrolidines

Reference Standard: Adapted from methodologies by Yu et al. and recent optimization studies [1, 4].

Objective: Install an aryl group at the C3 position of a pyrrolidine scaffold using an amide directing group.

Reagents:

-

Substrate: N-Picolinamide-protected pyrrolidine (1.0 equiv).

-

Coupling Partner: Aryl Iodide (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (10 mol%).

-

Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (for milder, silver-free variants).

-

Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).

Step-by-Step Workflow:

-

Setup: In a glovebox or under argon flow, charge a 10 mL Schlenk tube with Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (0.5 mmol), and the N-protected pyrrolidine (0.5 mmol).

-

Addition: Add the Aryl Iodide (0.75 mmol) and solvent (2.0 mL). Seal the tube efficiently.

-

Reaction: Heat the mixture to 110°C for 12–16 hours.

-

Self-Validation Check: Monitor by LC-MS. The formation of Pd-black indicates catalyst decomposition; if observed early, re-optimize ligand/solvent.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

DG Removal: To remove the picolinamide directing group, treat the product with NaOH/EtOH or via mild electrochemical oxidation if the substrate is sensitive.

Protocol B: Asymmetric [3+2] Cycloaddition for Spiro-Pyrrolidines

Reference Standard: Silver-catalyzed cycloaddition [2, 3].

Objective: Synthesis of a spiro[oxindole-3,2'-pyrrolidine] core.

-

Catalyst Formation: Stir AgOAc (5 mol%) and a chiral Phosphoramidite ligand (6 mol%) in DCM for 30 mins under N₂.

-

Reactants: Add the Isatin-derived imine (dipole precursor) and the electron-deficient alkene (e.g., maleimide or acrylate).

-

Base: Add Cs₂CO₃ (10 mol%) to generate the azomethine ylide in situ.

-

Completion: Stir at 0°C to RT until TLC shows consumption of the imine (typically 2-6 hours).

-

Isolation: Direct filtration through silica gel and recrystallization often yields diastereomers with >95% ee.

Medicinal Chemistry Applications & Case Studies

Hepatitis C Virus (HCV) Inhibitors

The pyrrolidine scaffold is the backbone of NS5A inhibitors.[4]

-

Case Study: Velpatasvir and Ombitasvir.

-

Mechanism: These drugs utilize a bis-pyrrolidine symmetry. The pyrrolidine ring serves as a rigid spacer that positions the imidazole groups to interact with the viral RNA replication complex. The chiral centers on the pyrrolidine are critical for binding affinity and preventing off-target effects.

Covalent Inhibitors (Kinases/Proteases)

-

Case Study: Saxagliptin (DPP-4 Inhibitor).

-

Mechanism: Contains a cyanopyrrolidine motif. The nitrile group forms a reversible covalent imidate adduct with the active site serine hydroxyl of the DPP-4 enzyme.

-

Design Note: The fused cyclopropane-pyrrolidine system in Saxagliptin increases chemical stability and prevents intramolecular cyclization of the primary amine onto the nitrile (a common degradation pathway in linear nitriles).

References

-

Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Source: Organic Letters (ACS Publications) URL:[Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Source: Journal of Organic Chemistry / PMC URL:[Link]

-

Recent Synthetic Strategies of Spiro-Azetidin-2-one, -Pyrrolidine, -Indol(one) and -Pyran Derivatives. Source: RSC Advances URL:[Link]

-

C−H Functionalization Reactions for the Syntheses of Pyrrolidines. Source: ResearchGate / Chemistry - A European Journal URL:[Link]

-

Recent Insights About Pyrrolidine Core Skeletons in Pharmacology. Source: Frontiers in Chemistry URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

Chiral building blocks containing p-tolyl and pyrrolidine moieties

An In-Depth Technical Guide to the Synthesis and Application of Chiral Building Blocks Containing p-Tolyl and Pyrrolidine Moieties

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and asymmetric catalysis, appearing in numerous FDA-approved drugs and high-performance organocatalysts.[1][2][3] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets.[2] When combined with the p-tolyl moiety—a versatile aromatic group that can modulate steric bulk, lipophilicity, and electronic properties, and participate in crucial π-π stacking interactions—the resulting chiral scaffolds offer a powerful platform for drug discovery and catalyst design.[4] This technical guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of chiral building blocks containing both p-tolyl and pyrrolidine motifs. We will delve into the mechanistic underpinnings of chiral auxiliaries, innovative catalytic cycles, and organocatalytic methods, providing field-proven insights into experimental design and execution.

Part 1: The Strategic Value of p-Tolyl-Pyrrolidine Scaffolds

The strategic incorporation of a p-tolyl group onto a chiral pyrrolidine core serves multiple purposes for the medicinal or materials chemist. The methyl group on the phenyl ring offers a subtle yet significant point for electronic and steric tuning, while the aromatic ring itself provides a platform for non-covalent interactions, such as π-π stacking or C-H···π interactions, which are critical for molecular recognition at a receptor or in a catalyst's transition state.[4] The pyrrolidine ring provides a rigid, stereochemically defined framework, making these combined scaffolds highly sought-after in modern synthetic chemistry.[5][6]

This guide focuses on three primary and highly effective strategies for the asymmetric synthesis of these valuable building blocks:

-

The Chiral Sulfinyl Auxiliary Approach: Leveraging the powerful stereodirecting effect of the p-tolylsulfinyl group.

-

The "Clip-Cycle" Methodology: A modular, catalytic approach using a p-tolyl thioester as a versatile activating group.

-

Organocatalytic Pathways: Employing small-molecule chiral catalysts, often derived from proline itself, to induce enantioselectivity.

Part 2: Asymmetric Synthesis Methodologies

The p-Tolylsulfinyl Group: A Robust Chiral Auxiliary

The chiral sulfinyl group, particularly the p-tolylsulfinyl moiety, is a cornerstone of modern asymmetric synthesis. When attached to an imine, it acts as a powerful chiral auxiliary, effectively shielding one face of the C=N bond and directing the approach of nucleophiles or dipoles with exceptional stereocontrol. This strategy is particularly effective in [3+2] cycloaddition reactions for constructing densely substituted pyrrolidines.[7][8]

Causality of Stereocontrol: The stereochemical outcome is dictated by the preferred conformation of the N-sulfinylimine, where the p-tolyl group and the sulfinyl oxygen arrange to minimize steric hindrance. This conformation presents a clear steric bias, guiding the incoming reactant to the opposite face. In the presence of Lewis acids, coordination to the sulfinyl oxygen and imine nitrogen can further rigidify the transition state, often enhancing or even reversing the diastereoselectivity.[8][9]

Workflow & Mechanism: A prominent application is the reaction between a chiral N-(p-tolylsulfinyl)azadiene and an azomethine ylide. The azomethine ylide, generated in situ, approaches the sulfinylimine dipolarophile from the less hindered face, leading to a highly diastereoselective [3+2] cycloaddition. The reaction can be catalyzed by various metal salts, with silver carbonate (Ag₂CO₃) proving particularly effective, to yield highly functionalized proline derivatives with up to four new stereocenters controlled with precision.[7][8]

Caption: The "Clip-Cycle" workflow for asymmetric pyrrolidine synthesis.

Organocatalytic Routes to Chiral Pyrrolidines

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis. Pyrrolidine-based catalysts, stemming from the seminal work on proline, are central to this field. [10]These catalysts typically operate through enamine or iminium ion activation cycles.

Mechanism of Action (Enamine Catalysis): The secondary amine of a pyrrolidine catalyst (e.g., a diarylprolinol silyl ether) reacts reversibly with a carbonyl compound (like an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst ensures this enamine exists in a sterically defined environment. The enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition). Subsequent hydrolysis regenerates the catalyst and releases the chiral product, now containing a newly formed stereocenter. [11][12]

Caption: General catalytic cycle for enamine-based organocatalysis.

While many organocatalysts are derived from proline, the synthesis of novel catalysts incorporating a p-tolyl group on the pyrrolidine backbone or as part of a bulky directing group (e.g., diarylprolinol ethers with p-tolyl groups) represents a key strategy for tuning reactivity and selectivity. Biocatalytic methods using transaminases have also emerged as a powerful, green approach for synthesizing 2-(p-substituted-phenyl)pyrrolidines with exceptional enantiomeric excess (>99.5% ee). [13]

Part 3: Data Presentation & Comparison

The following tables summarize representative results for the synthesis of chiral pyrrolidines where a p-tolyl group is integral to the process, either as part of a chiral auxiliary or an activating group.

Table 1: Diastereoselective [3+2] Cycloaddition using N-(p-Tolylsulfinyl)imine

| Entry | Lewis Acid (LA) | Solvent | Conversion (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | None | Toluene | >98 | 85:15 | [7][9] |

| 2 | ZnCl₂ | Toluene | >98 | 25:75 | [7][9] |

| 3 | Yb(OTf)₃ | Toluene | >98 | 15:85 | [7][9] |

| 4 | Sc(OTf)₃ | Toluene | >98 | 10:90 | [7][9] |

| Conditions: Reaction of N-(p-tolylsulfinyl)imine with an azomethine ylide. Note the reversal of diastereoselectivity with Lewis acids. |

Table 2: Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines

| Entry | Pyrrolidine Substitution | Yield (2 steps, %) | Enantiomeric Ratio (e.r.) | Reference |

| 1 | 3,3-Dimethyl | 83 | 98:2 | [14] |

| 2 | 3-Spirocyclohexyl | 78 | 98:2 | [14] |

| 3 | 3-Spirocycloheptyl | 80 | 99:1 | [14] |

| 4 | 2,2-Dimethyl | 72 | 96:4 | [14] |

| Conditions: 'Clip' with Hoveyda-Grubbs II catalyst, 'Cycle' with 20 mol% (R)-TRIP in cyclohexane at 80 °C. |

Part 4: Experimental Protocols

The following protocols are representative of the methodologies discussed and are based on established literature procedures. They are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: General Procedure for Asymmetric "Clip-Cycle" Synthesis[10][12]

Step A: Cross-Metathesis ('Clip')

-

To a flame-dried round-bottom flask under an argon atmosphere, add the Cbz-protected bis-homoallylic amine (1.0 equiv) and p-tolyl thioacrylate (1.2 equiv).

-

Dissolve the solids in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M.

-

Add the Hoveyda-Grubbs 2nd generation catalyst (2-5 mol%).

-

Stir the reaction at 40 °C and monitor by TLC for the consumption of the starting amine.

-

Upon completion, concentrate the reaction mixture in vacuo. The crude α,β-unsaturated thioester can often be used directly in the next step after purification by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes).

Step B: Intramolecular Aza-Michael Addition ('Cycle')

-

To a flame-dried Schlenk tube under an argon atmosphere, add the purified α,β-unsaturated thioester (1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%).

-

Add anhydrous cyclohexane to achieve a concentration of 0.1 M.

-

Seal the tube and heat the reaction mixture to 80 °C.

-

Monitor the reaction by chiral HPLC to determine conversion and enantiomeric ratio.

-

Upon completion, cool the reaction to room temperature and concentrate in vacuo.

-

Purify the resulting pyrrolidine product by flash column chromatography to yield the enantioenriched product.

Protocol 2: General Procedure for Ag-Catalyzed [3+2] Cycloaddition[7][8]

-

To a dry vial, add the chiral N-(p-tolylsulfinyl)azadiene (1.0 equiv, 0.1 mmol), the α-imino ester (1.0 equiv), and silver(I) carbonate (Ag₂CO₃, 20 mol%).

-

Add anhydrous toluene (1.0 mL, 0.1 M).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by ¹H NMR of a crude aliquot to determine conversion and diastereomeric ratio.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the major diastereomer of the N-sulfinyl pyrrolidine.

Conclusion

Chiral building blocks containing both p-tolyl and pyrrolidine moieties represent a confluence of steric, electronic, and conformational features that are highly advantageous in medicinal chemistry and catalyst development. The synthetic strategies outlined in this guide—utilizing robust chiral auxiliaries like the p-tolylsulfinyl group or employing modular and catalytic methods like the "Clip-Cycle" approach—provide reliable and stereocontrolled access to these valuable scaffolds. By understanding the underlying principles of stereocontrol and the causal relationships behind experimental choices, researchers can effectively harness these building blocks to accelerate the development of next-generation pharmaceuticals and asymmetric catalysts.

References

A complete list of all sources cited within this document, including full titles and clickable URLs for verification.

-

Alonso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

-

Alonso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Europe PMC. Available at: [Link]

-

ResearchGate. (n.d.). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ResearchGate. Available at: [Link]

-

Alonso, I., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. Available at: [Link]

-

Maddocks, C. J., Ermanis, K., & Clarke, P. A. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. National Institutes of Health. Available at: [Link]

-

Clarke, P. A., Ermanis, K., & Maddocks, C. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. University of York Research Database. Available at: [Link]

-

Organic Chemistry Portal. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones. Organic Chemistry Portal. Available at: [Link]

-

Maddocks, C. J., Ermanis, K., & Clarke, P. A. (2020). Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines. PubMed. Available at: [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]

-

Balseiro, G., et al. (2024). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. National Institutes of Health. Available at: [Link]

-

Horvath, Z., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. ResearchGate. Available at: [Link]

-

Duff, L. C., et al. (2025). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. White Rose Research Online. Available at: [Link]

-

Scarpino, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

Davis, F. A., & Zhou, P. (1998). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Royal Society of Chemistry. Available at: [Link]

-

Scarpino, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health. Available at: [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. Available at: [Link]

-

Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]

-

Reddy, B. M., et al. (2009). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available at: [Link]

-

Ruiz, N., et al. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. Available at: [Link]

-

Khan, I., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health. Available at: [Link]

-

R-Gotor, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Pesciaioli, F., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

-

D'Acunto, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Sadykova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rua.ua.es [rua.ua.es]

- 9. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 13. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Pharmacophore Vector: A Technical Guide to Substituted Pyrrolidine Acetic Acids

Topic: Chemical Space of Substituted Pyrrolidine Acetic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Advantage

In the realm of medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a stereochemical engine. When functionalized with an acetic acid moiety, the Substituted Pyrrolidine Acetic Acid (PAA) scaffold becomes a privileged motif capable of mimicking critical bioactive substrates—from the neurotransmitter GABA to the aspartic acid residue in RGD/LDV integrin-binding sequences.

This guide dissects the chemical space of 2- and 3-substituted PAAs, providing a rigorous analysis of their synthesis, vector orientation, and application in high-value therapeutic targets like GABA transporters (GAT) , Integrin

Structural Classification & Vector Analysis

The utility of the PAA scaffold lies in its ability to project the carboxylate pharmacophore into distinct regions of chemical space while maintaining a defined spatial relationship with the basic pyrrolidine nitrogen.

The Positional Divergence

-

2-Pyrrolidine Acetic Acid (2-PAA):

-

Origin: Often derived from the chiral pool (L-Proline).

-

Vector: Projects the carboxylate group in a "kinked" trajectory relative to the N-vector. This conformation is critical for mimicking

-turns in peptides or restricting the conformation of GABA. -

Key Application: GABA uptake inhibitors (GAT-1/3), Proline mimetics.

-

-

3-Pyrrolidine Acetic Acid (3-PAA):

-

Origin: Typically accessed via de novo synthesis (e.g., [3+2] cycloaddition).

-

Vector: Projects the carboxylate in a more linear or extended equatorial orientation (depending on ring puckering). This geometry is favored for mimicking extended peptide chains or reaching deep pockets in GPCRs (e.g., CRTH2).

-

Key Application: Integrin antagonists, CRTH2 antagonists, Chemokine receptor modulators.

-

Stereochemical Richness

Unlike flat aromatic scaffolds (e.g., pyrrole, pyridine), the PAA scaffold is

-

2-PAA: 1 chiral center (C2).

-

3-PAA: Up to 2 chiral centers (C3, and potentially C4/C5 if substituted).

-

Pseudorotation: The ring pucker (envelope conformation) allows the acetic acid tail to toggle between pseudo-axial and pseudo-equatorial positions, a dynamic property often exploited to induce "induced-fit" binding.

Synthetic Methodologies: Accessing the Space[1]

To effectively explore this chemical space, robust synthetic routes are required. We categorize these into Homologation (for 2-PAA) and Cycloaddition/Cyclization (for 3-PAA).

Protocol A: The Arndt-Eistert Homologation (Target: 2-PAA)

Rationale: This route utilizes the abundant chirality of L-Proline to generate enantiopure 2-PAA derivatives without complex resolution steps.

Workflow:

-

Activation:

-Protected Proline (e.g., Boc-Pro-OH) is converted to the mixed anhydride or acid chloride. -

Diazotization: Reaction with diazomethane (or TMS-diazomethane) yields the

-diazoketone. -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water (or alcohol) yields the homologated acid (or ester).

Critical Control Point: The Wolff rearrangement preserves the stereochemistry at C2. Racemization is rarely observed if the temperature is controlled during the photolysis or thermolysis step.

Protocol B: [3+2] Dipolar Cycloaddition (Target: 3-PAA)

Rationale: This is the premier method for generating highly substituted 3-PAA scaffolds with control over relative stereochemistry (endo/exo selectivity).

Workflow:

-

Dipole Generation: Condensation of an amino acid (e.g., glycine or sarcosine) with an aldehyde generates an azomethine ylide.

-

Cycloaddition: The ylide reacts with an electron-deficient alkene (the dipolarophile). To access the acetic acid motif, itaconate esters or maleates are often used.

-

Functionalization: If a maleate/fumarate is used, the resulting 3,4-dicarboxylate can be differentiated (e.g., mono-decarboxylation or selective hydrolysis) to yield the 3-acetic acid equivalent.

Protocol C: Reductive Cyclization (Target: 3-PAA)

Rationale: Useful for industrial scale-up where diazomethane is avoided.

Workflow:

-

Michael Addition: Addition of a nitroalkane to a 4-oxo-enoate derivative.

-

Reduction: Hydrogenation of the nitro group triggers intramolecular reductive amination with the ketone/aldehyde.

-

Result: A pyrrolidine ring with a C3-ester substituent, which can be homologated or manipulated.

Visualization: Synthetic Decision Tree

Caption: Decision matrix for synthesizing 2-PAA vs. 3-PAA scaffolds based on starting material availability and stereochemical requirements.

Medicinal Chemistry Applications

Neuroscience: Rigidified GABA Analogs

-Aminobutyric acid (GABA) is highly flexible.[1] To design potent inhibitors of GABA transporters (GAT-1, GAT-3), the conformation must be restricted.-

Mechanism: The 2-PAA scaffold locks the nitrogen and the carboxylate into a specific distance and torsion angle.

-

SAR Insight: N-substitution on the 2-PAA core with lipophilic groups (e.g., diarylbutenyl) creates potent GAT inhibitors (e.g., analogs of Tiagabine). The 2-acetic acid moiety mimics the GABA "head" group, while the N-substituent engages the hydrophobic vestibule of the transporter.

Immunology: Integrin (VLA-4) Antagonists

Integrins recognize the RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) sequences. The Aspartate (D) residue is crucial for coordinating a metal ion (

-

The Mimic: The acetic acid side chain of 3-PAA serves as an excellent bioisostere for the Aspartate side chain.

-

Design Strategy:

-

Core: 3-PAA (often with a 4-substituent).

-

N-Terminus: Acylated with a hydrophobic moiety (e.g., substituted phenylacetyl) to mimic the Leucine/Hydrophobic pocket.

-

C-Terminus: The acetic acid coordinates the metal ion.

-

Example: Compounds like D01-4582 utilize a substituted pyrrolidine core to achieve nanomolar potency against VLA-4, treating inflammatory conditions like asthma or multiple sclerosis.

-

Inflammation: CRTH2 Antagonists

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) binds Prostaglandin D2 (PGD2).[2]

-

Bioisosterism: Indole-3-acetic acid is a classic CRTH2 pharmacophore (e.g., Indomethacin derivatives). The pyrrolidine-3-acetic acid scaffold offers a saturated,

-rich alternative that improves solubility and metabolic stability while maintaining the critical acidic pharmacophore distance.

Physicochemical Profiling & Optimization

| Property | 2-PAA Derivatives | 3-PAA Derivatives | Optimization Strategy |

| Basicity ( | Lower (~8.5 - 9.0) due to proximity of carboxylate (inductive effect). | Higher (~9.5 - 10.0) as the carboxylate is more distant. | Mask N-basicity via acylation or sulfonylation to improve permeability. |

| Lipophilicity (LogD) | Tunable via N-substitution. | Highly tunable; C4/C5 positions open for lipophilic vectors. | Add Fluorine at C4 to lower |

| Metabolic Stability | Susceptible to N-dealkylation or oxidation | C2/C5 oxidation possible. | Introduce gem-dimethyl or spiro-cycles at C2/C5 to block P450 sites. |

| Conformational Rigidity | High; "Proline-like" kink. | Moderate; Envelope puckering. | Fuse with cyclopropane (3-azabicyclo[3.1.0]hexane) to lock conformation. |

Experimental Protocols

Protocol 6.1: Synthesis of (S)-Pyrrolidine-2-acetic Acid (Arndt-Eistert)

-

Reagents: N-Boc-L-Proline (10 mmol), Isobutyl chloroformate (11 mmol), NMM (11 mmol), TMS-Diazomethane (2M in hexanes), Silver Benzoate (0.1 eq).

-

Mixed Anhydride Formation: Dissolve Boc-Pro-OH in THF at -15°C. Add NMM and Isobutyl chloroformate. Stir 30 min.

-

Diazoketone: Filter salts (under Argon). Add filtrate to a solution of TMS-Diazomethane at 0°C. Stir 2h. Quench with dilute acetic acid. Isolate diazoketone via silica flash chromatography.

-

Rearrangement: Dissolve diazoketone in THF/H2O (9:1). Add Silver Benzoate. Sonicate or reflux until

evolution ceases. -

Workup: Evaporate THF, acidify aqueous layer, extract with EtOAc. Yields N-Boc-pyrrolidine-2-acetic acid.

Protocol 6.2: Synthesis of 3-PAA via [3+2] Cycloaddition

-

Reagents: N-Benzylglycine (10 mmol), Paraformaldehyde (excess), Itaconate Dimethyl Ester (10 mmol), Toluene.

-

Procedure: Reflux N-benzylglycine and paraformaldehyde in toluene with a Dean-Stark trap to generate the azomethine ylide in situ.

-

Cycloaddition: Add Itaconate Dimethyl Ester dropwise. Reflux for 4-6 hours.

-

Purification: Evaporate solvent. Purify the resulting pyrrolidine-3,4-dicarboxylate derivative via column chromatography.

-

Hydrolysis/Decarboxylation: Selective hydrolysis (using LiOH, 1 eq) followed by thermal decarboxylation (if needed) yields the mono-acetic acid derivative.

Biological Pathway Visualization

Caption: Pharmacophore mapping of the PAA scaffold against Integrin and GABA transporter binding sites.

References

-

Levandovskiy, I. A., et al. (2011). "Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons."[1] Future Medicinal Chemistry, 3(2), 223-241.[1] Link

-

Zhao, X. (2002). "Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid."[3] Dissertation, LMU München. Link

-

Panda, S. S., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[4] Molecules, 26(17). Link

-

Hagmann, W. K., et al. (2007). "Marked strain differences in the pharmacokinetics of an alpha4beta1 integrin antagonist... (D01-4582)."[5] Journal of Pharmacology and Experimental Therapeutics, 320(1), 124-132. Link

-

Andrés, M., et al. (2013).[6] "2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists." Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353.[6] Link

-

Organic Chemistry Portal. "Arndt-Eistert Synthesis." Link

-

Organic Chemistry Portal. "Pyrrolidine Synthesis via [3+2] Cycloaddition." Link

Sources

- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 4. Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marked strain differences in the pharmacokinetics of an alpha4beta1 integrin antagonist, 4-[1-[3-Chloro-4-[N-(2-methylphenyl)-ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]-methoxybenzoic Acid (D01-4582), in Sprague-Dawley rats are associated with albumin genetic polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of N-substituted pyrrolidine carboxylic acids

Structural Dynamics, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

N-substituted pyrrolidine carboxylic acids, anchored by the naturally occurring amino acid L-proline, represent a "privileged" scaffold in modern chemistry. Their unique cyclic structure confers conformational rigidity, making them indispensable tools for controlling peptide secondary structure (turn induction), designing transition-state analogues in drug discovery, and serving as chiral catalysts in asymmetric synthesis. This guide synthesizes the current state of the art (as of early 2026) regarding their synthesis, conformational analysis, and application in high-value pharmaceutical campaigns.

Structural & Conformational Dynamics

The utility of N-substituted pyrrolidines stems from the restricted rotation of the N–C

The Cis/Trans Amide Equilibrium

Unlike primary or secondary amides which overwhelmingly favor the trans (Z) conformation, N-substituted prolyl derivatives exist as an equilibrium of cis (E) and trans (Z) rotamers.

-

Significance: This equilibrium dictates the binding affinity of peptidomimetics to receptors (e.g., GPCRs) and the efficacy of organocatalysts.

-

Substituent Effects: Bulky N-substituents generally favor the trans conformer due to steric clash with the C

substituent, but specific interactions (e.g.,

Ring Puckering (The Envelope)

The pyrrolidine ring is never planar. It rapidly interconverts between two main envelope conformations:

-

C

-endo (C4-endo): The C -

C

-exo (C4-exo): The C

-

Control: Electronegative substituents at C4 (e.g., 4-fluoroproline) can lock the ring pucker via the gauche effect, influencing the overall molecular shape and lipophilicity.

Synthetic Strategies

Synthesis of N-substituted pyrrolidine carboxylic acids generally follows two distinct logics: De Novo ring construction or Functionalization of the intact proline core.

Decision Matrix for Synthesis

The choice of method depends on the availability of chiral starting materials and the desired substitution pattern.

Figure 1: Strategic decision tree for selecting synthetic routes based on the target scaffold.

Protocol: N-Alkylation of L-Proline Methyl Ester

Direct N-alkylation is efficient for introducing hydrophobic groups common in drug discovery. This protocol ensures minimal racemization.

Reagents:

-

L-Proline Methyl Ester Hydrochloride

-

Alkyl Halide (R-X)

-

Base:

or DIPEA -

Solvent: DMF or Acetonitrile (

)

Step-by-Step Methodology:

-

Free Base Formation: Dissolve L-Proline Methyl Ester HCl (1.0 equiv) in DMF (0.5 M). Add

(2.5 equiv). Stir at 0°C for 15 min. -

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise to the suspension.[1]

-

Critical Control: If the alkyl halide is highly reactive (e.g., benzyl bromide), maintain 0°C to prevent over-alkylation (quaternization). For less reactive halides, warm to RT or 60°C.

-

-

Monitoring: Monitor via TLC or LC-MS for the disappearance of the secondary amine.

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF, then brine. Dry over -

Hydrolysis (Optional): To regenerate the carboxylic acid, treat the ester with LiOH in THF/H2O (3:1) at 0°C. Acidify carefully to pH 4 to precipitate the zwitterion or extract the acid.

Applications in Drug Discovery

The N-substituted pyrrolidine moiety is a cornerstone in medicinal chemistry, often serving as a "molecular brake" that locks bioactive conformations.

Therapeutic Classes

-

ACE Inhibitors: The classic example. Captopril and Enalapril utilize the pyrrolidine ring to mimic the C-terminal residue of Angiotensin I, binding to the zinc active site of ACE.

-

HCV Protease Inhibitors: Drugs like Boceprevir and Telaprevir incorporate bicyclic proline derivatives to inhibit the NS3/4A protease.

-

Recent Approvals (2024-2026):

-

Nirmatrelvir (Paxlovid): Contains a nitrile-bearing pyrrolidine lactam mimic, crucial for inhibiting the SARS-CoV-2 main protease (Mpro).

-

Daridorexant: A dual orexin receptor antagonist using a substituted pyrrolidine to position aryl groups for

-stacking interactions.

-

Quantitative Comparison of Proline Analogues

The following table summarizes the physicochemical impact of common N-substitutions used in lead optimization.

| N-Substituent Type | Effect on LogP | Conformational Preference | Primary Utility |

| H (Unsubstituted) | Low | Equilibrium | Hydrogen bond donor (HBD) |

| Methyl | +0.5 | Trans-favored | Removing HBD; metabolic stability |

| Acetyl (Amide) | -0.5 to 0 | Cis/Trans mix | Peptidomimetics; rigidification |

| Benzyl | +2.0 | Trans-favored | Hydrophobic pocket filling |

| Sulfonyl | +0.2 | Trans-locked | Transition state mimicry |

Applications in Asymmetric Organocatalysis

Since the "Proline Revolution" of the early 2000s, N-substituted pyrrolidines have dominated non-metallic catalysis. The secondary amine of proline activates carbonyls via enamine (HOMO raising) or iminium (LUMO lowering) pathways.[3]

The Enamine Catalytic Cycle

This mechanism explains the high enantioselectivity observed in aldol and Mannich reactions catalyzed by Proline and its derivatives (e.g., Hayashi-Jørgensen catalysts).

Figure 2: The Enamine Catalytic Cycle. The pyrrolidine nitrogen condenses with a carbonyl to form an enamine, which attacks an electrophile with high stereocontrol.

Mechanistic Insight

-

Stereocontrol: The carboxylic acid group (or a bulky silyl ether in Jørgensen catalysts) directs the approach of the electrophile via hydrogen bonding or steric shielding, ensuring only one face of the enamine is accessible.

-

Self-Validation: The reaction is self-validating; if the product ee% drops, it often indicates the presence of water (interfering with iminium formation) or catalyst aggregation.

Future Perspectives (2026 & Beyond)

The field is shifting towards Fluorinated Prolines and Bio-based Monomers .

-

Fluorine Scanning: Substituting C3 or C4 with fluorine is now a standard "scan" in drug design to modulate pKa and metabolic stability without altering steric bulk.

-

Sustainability: N-substituted pyrrolidone carboxylic acids derived from itaconic acid (biomass) are being validated as renewable monomers for high-performance polymers, replacing fossil-fuel-derived aromatics.[4]

References

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024).[2][5] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055.[5] [Link]

-

Meanwell, N. A. (2026). Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry. [Link]

- Albrecht, Ł., Jiang, H., & Jørgensen, K. A. (2011). Organocatalysis with Proline Derivatives. Angewandte Chemie International Edition, 50(37), 8492-8509.

-

Panda, S., et al. (2023).[6] Co2(CO)8 Catalyzed Chemodivergent Syntheses of Pyrrolidines. The Journal of Organic Chemistry, 88, 16997-17009.[6] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

Methodological & Application

Optimal coupling reagents for sterically hindered pyrrolidine acids

Application Note: Optimal Coupling Strategies for Sterically Hindered Pyrrolidine Acids

-disubstituted pyrrolidine couplings.Executive Summary

Coupling sterically hindered pyrrolidine-2-carboxylic acids (e.g.,

This guide details three high-performance protocols validated for these specific substrates:

-

HATU/HOAt: The discovery-phase "gold standard" for maximum reactivity.

-

T3P (Propylphosphonic Anhydride): A scalable, low-epimerization alternative for process chemistry.

-

Ghosez’s Reagent: The "nuclear option" utilizing neutral acid chloride generation for extremely hindered interfaces.

Mechanistic Insight: The Pyrrolidine Challenge

Unlike flexible acyclic amino acids, the pyrrolidine ring imposes rigid conformational constraints. When an

-

The Problem: The bulky substituent shields the carbonyl carbon.

-

The Risk: Slow nucleophilic attack allows the activated ester (O-acyl isourea or OBt active ester) to exist longer in solution. This increases the window for oxazolone formation , the primary pathway for C

epimerization. -

The Solution: Reagents that accelerate the rate of aminolysis (

) significantly faster than the rate of oxazolone formation (

Visualizing the Selection Logic

The following decision tree guides the selection of the optimal reagent based on steric severity and scale.

Figure 1: Decision matrix for reagent selection based on scale and steric demand.

Comparative Reagent Matrix

| Feature | HATU / HOAt | COMU / Oxyma | T3P | Ghosez's Reagent |

| Active Species | OAt-ester (7-azabenzotriazole) | Oxyma-ester | Mixed Anhydride | Acid Chloride |

| Reactivity | Very High | High | Moderate-High | Extreme |

| Epimerization | Low (due to neighbor effect) | Very Low | Extremely Low | Moderate (Base dependent) |

| Atom Economy | Poor (High MW byproducts) | Moderate | Good | Good |

| Safety | Explosive risk (HOAt) | Safe (No benzotriazole) | Safe (Non-explosive) | Moisture Sensitive |

| Best Use | Small scale, difficult couplings | Green alternative to HATU | Scalable, low rac. | "Impossible" couplings |

Detailed Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery chemistry, small scale (<1g), and maximum yield regardless of cost.

Mechanism: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, accelerating the coupling rate by ~100x over HOBt.

Materials:

-

Pyrrolidine acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)[2]

-

HATU (1.1 – 1.2 equiv)[2]

-

Base: 2,4,6-Collidine (3.0 equiv) – Preferred over DIPEA to suppress epimerization.

-

Solvent: Anhydrous DMF or NMP (0.1 – 0.2 M).

Procedure:

-

Dissolve the pyrrolidine acid and HATU in anhydrous DMF under N2.

-

Cool the mixture to 0 °C.

-

Add 2,4,6-Collidine dropwise. Stir for 5 minutes to form the activated ester (solution often turns yellow).

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Note: For extremely hindered cases, heating to 50 °C may be required, but this increases epimerization risk.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO3 and brine.

Citation: Carpino, L. A. J. Am. Chem. Soc.1993 , 115, 4397.

Protocol B: The Scalable "Green" Method (T3P)

Best for: Process chemistry, scale-up (>10g), and highly epimerization-prone substrates.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. It is unique because the byproduct is a water-soluble phosphonic acid, simplifying purification. It requires no additional additives (like HOBt) and shows the lowest epimerization rates among common reagents.

Materials:

-

Pyrrolidine acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv).

-

Solvent: EtOAc or 2-MeTHF (Preferred over DMF for easier workup).

Procedure:

-

Dissolve acid and amine in EtOAc (or 2-MeTHF) at 0 °C.

-

Add the base (NMM).

-

Add T3P solution dropwise. Exotherm control is critical.

-

Stir at 0 °C for 30 mins, then warm to RT.

-

Monitor by HPLC.[5][8][9] T3P kinetics are slower than HATU; reaction may require 12–24 hours.

-

Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M HCl, then NaHCO3.

Citation: Dunetz, J. R., et al. Org. Process Res. Dev.2016 , 20, 140.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered amines (e.g., t-butyl amines, anilines) where HATU fails.

Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions . This avoids the harsh acidic conditions of thionyl chloride or oxalyl chloride, preserving acid-sensitive protecting groups (like Boc).

Materials:

-

Pyrrolidine acid (1.0 equiv)

-

Ghosez's Reagent (1.2 – 1.5 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Base: DIPEA or Pyridine (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DCM or Chloroform.

Procedure:

-

Dissolve the pyrrolidine acid in anhydrous DCM at 0 °C.

-

Add Ghosez's reagent dropwise.

-

Stir at RT for 1–2 hours. Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for methyl ester by LCMS).

-

Crucial Step: Once acid chloride formation is complete, cool back to 0 °C.

-

Add the amine and base (DIPEA) simultaneously.

-

Stir at RT or reflux if necessary.

Citation: Ghosez, L., et al. Org. Synth.1980 , 59, 26.

Troubleshooting & Optimization

Epimerization Control

If D-isomer formation is observed (>1%):

-

Switch Solvent: Change from DMF to DCM or EtOAc. Polar aprotic solvents (DMF/DMSO) stabilize the ionic intermediate that leads to racemization.

-

Change Base: Switch from DIPEA to 2,4,6-Collidine (TMP). The steric bulk of collidine prevents it from abstracting the

-proton. -

Additives: If using Carbodiimides (EDC), Oxyma Pure is superior to HOBt for suppressing racemization.

Visualizing the Epimerization Pathway

Figure 2: Kinetic competition between coupling and epimerization. Hindered substrates slow down the "Fast Attack" pathway, increasing flux through the Oxazolone route.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[4][5][6][8][10][11][12][13][14] Journal of the American Chemical Society. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1980). 1-Chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. merckmillipore.com [merckmillipore.com]

- 12. bachem.com [bachem.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]